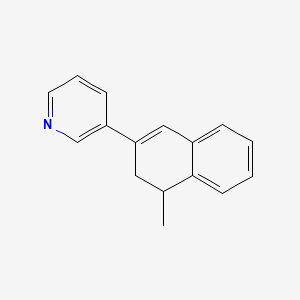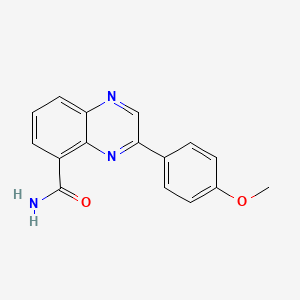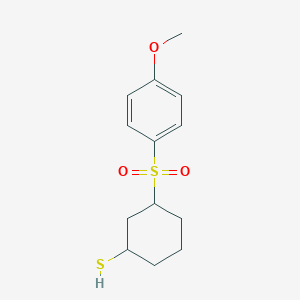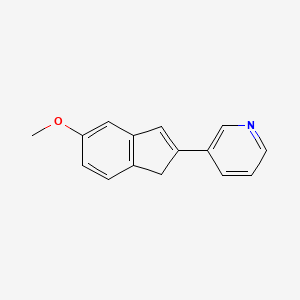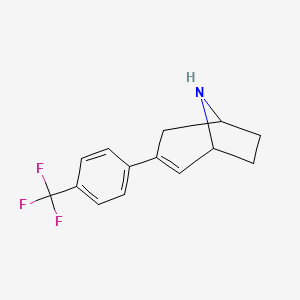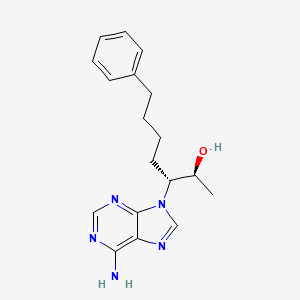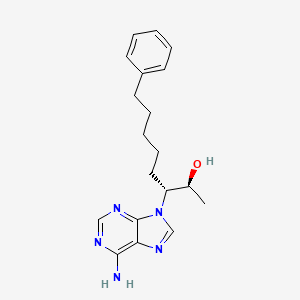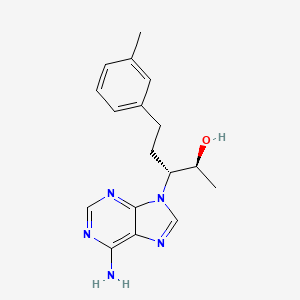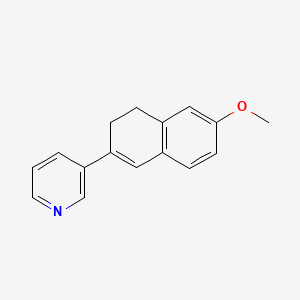
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine is an organic compound that features a pyridine ring attached to a methoxy-substituted dihydronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine typically involves the reaction of 6-methoxy-3,4-dihydronaphthalen-2-yl derivatives with pyridine-based reagents. One common method involves the use of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and 6-methoxy-3-pyridinecarbaldehyde in the presence of a base such as sodium hydroxide in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Potential applications in drug development due to its unique pharmacophore.
Industry: Used in the development of materials with specific electronic or optical properties
作用机制
The mechanism of action of 3-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyridine groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
- 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
- 6-Methoxy-1-tetralone
- 6-Bromo-3,4-dihydro-2(1H)-naphthalenone
Uniqueness
3-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine is unique due to the combination of a methoxy-substituted dihydronaphthalene and a pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .
属性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
3-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C16H15NO/c1-18-16-7-6-12-9-13(4-5-14(12)10-16)15-3-2-8-17-11-15/h2-3,6-11H,4-5H2,1H3 |
InChI 键 |
WUTGTMFGCHNUET-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(CC2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



